N1-Phenylbenzene-1,3-diamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-N-phenylbenzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAATBITZAHAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aromatic Diamine Chemistry and Its Research Significance
Aromatic diamines are a class of organic compounds fundamental to the development of advanced materials. They are characterized by the presence of two amino groups attached to an aromatic ring system, which imparts a combination of rigidity, thermal stability, and reactivity. These compounds are the foundational building blocks for numerous high-performance polymers, including polyamides, polyimides, and polyureas, which are valued for their exceptional mechanical strength, thermal resistance, and chemical inertness.
N1-Phenylbenzene-1,3-diamine hydrochloride holds a specific and important position within this class. Unlike simpler phenylenediamines, its asymmetrical structure and the presence of a secondary amine introduce specific properties to the resulting polymers. The phenyl substituent can influence the polymer's solubility, processability, and final morphological characteristics. The differing reactivity of the primary and secondary amine groups can also be exploited to control polymerization pathways and create polymers with tailored architectures and functionalities.
The research significance of this compound lies in its ability to act as a versatile monomer for creating materials with tunable properties. Its incorporation into polymer chains can enhance thermal stability, and modify electronic properties, making the resulting materials suitable for applications in electronics, aerospace, and separation technologies.
Overview of Key Research Trajectories and Academic Relevance
Elucidation of Established and Novel Synthetic Pathways for the Compound
The construction of the N1-phenylbenzene-1,3-diamine scaffold can be achieved through various synthetic routes, primarily categorized into amination and arylation strategies.
Primary amination routes traditionally involve the introduction of an amino group onto a pre-functionalized aromatic ring. A common method is the reduction of a nitro group. For instance, the synthesis of N1-phenylbenzene-1,3-diamine can be accomplished by the reduction of N-(3-nitrophenyl)aniline. This transformation can be effectively carried out using reducing agents like tin(II) chloride in an acidic medium, such as hydrochloric acid, which conveniently yields the desired hydrochloride salt directly.
Arylation routes, conversely, focus on the formation of the carbon-nitrogen bond between the phenyl group and the 1,3-diamine benzene (B151609) ring. A prominent and versatile method for this is the palladium-catalyzed Buchwald-Hartwig amination. acs.org This cross-coupling reaction allows for the efficient synthesis of arylamines from aryl halides and amines. organic-chemistry.org In the context of N1-phenylbenzene-1,3-diamine synthesis, this would involve the reaction of an aryl halide, such as bromobenzene (B47551) or iodobenzene, with m-phenylenediamine. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base.
Modern organic synthesis heavily relies on catalytic coupling reactions to form C-N bonds with high efficiency and selectivity. The Buchwald-Hartwig amination is a cornerstone in this field, offering a broad substrate scope and functional group tolerance. acs.org Research continues to refine this methodology, aiming for milder reaction conditions and lower catalyst loadings to enhance its industrial applicability.
Another significant catalytic method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. Historically, this reaction required harsh conditions, but contemporary advancements have led to the development of more active copper catalysts, often in conjunction with specific ligands, that facilitate the reaction under more benign conditions. researchgate.net A patent describes a method for the synthesis of 1,3-diaminobenzene derivatives using a cuprous dimethyl sulfide (B99878) coordination compound as a catalyst, highlighting the ongoing innovation in copper-catalyzed C-N bond formation. google.com
Below is an interactive data table summarizing typical conditions for these catalytic coupling reactions.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | Biarylphosphine Ligands | NaOtBu | Toluene | 80-110 |
| Ullmann Condensation | CuI | Diamine or Phenanthroline | K₂CO₃ | DMF | 100-150 |
Mechanistic Investigations of N1-Phenylbenzene-1,3-diamine Formation and Transformation Reactions
Understanding the underlying mechanisms of these synthetic reactions is paramount for their optimization and the development of new, more efficient processes.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The nature of the ligand plays a crucial role in facilitating each of these steps.
Mechanistic investigations into related C-N bond-forming reactions have also revealed alternative pathways. For instance, a study on the synthesis of diarylamines initiated by nitrosonium ions suggests a mechanism where a nitrosoarene intermediate is formed, followed by a nitrosonium ion-catalyzed C-N bond formation with an electron-rich arene. acs.org
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the Buchwald-Hartwig amination, reaction progress kinetic analysis has been a powerful tool to elucidate the rate-determining step and the influence of ligand structure on catalytic activity. acs.org Such studies have shown that the oxidative addition or reductive elimination step can be rate-limiting depending on the specific substrates and reaction conditions.
Kinetic and mechanistic studies on the pyrolysis of related N-arylideneaminoamides have also been conducted to understand their thermal decomposition pathways. scilit.com While not directly on the target molecule, these studies contribute to the broader understanding of the stability and reactivity of related N-aryl compounds.
Development of Catalytic Systems for Efficient Synthesis of N1-Phenylbenzene-1,3-diamine Derivatives
The development of novel and improved catalytic systems is a continuous effort in the field of organic synthesis. For the synthesis of N1-phenylbenzene-1,3-diamine and its derivatives, research has focused on enhancing the efficiency, selectivity, and sustainability of the catalytic processes.
Recent advancements include the development of nickel-catalyzed amination reactions, which offer a more cost-effective alternative to palladium-based systems. researchgate.net The efficacy of nickel catalysts, often paired with bisphosphine ligands like DPPF, has been demonstrated for the cross-coupling of both primary and secondary amines with aryl chlorides. researchgate.net Furthermore, the design and synthesis of novel 1,3-diamine-derived catalysts have been explored for their potential in asymmetric catalysis. nih.gov
The development of heterogeneous catalysts is another area of active research, aiming to simplify catalyst separation and recycling. A study reports the use of a magnetic metal-organic framework (MOF) as a catalyst for the synthesis of diarylamines, demonstrating the potential for creating more sustainable and practical synthetic methods. researchgate.net
Application of Transition Metal-Based Catalysis
Transition-metal catalysis remains a cornerstone for the construction of carbon-nitrogen (C-N) bonds, essential for synthesizing N-aryl amines. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent and widely studied methods in this context. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides (or pseudo-halides like triflates) and amines. wikipedia.orgyoutube.com The reaction's versatility is largely due to the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comlibretexts.org Bulky, electron-rich monophosphine ligands, such as those with biphenyl (B1667301) backbones (e.g., XPhos, SPhos), have proven highly effective, expanding the reaction's scope to include less reactive aryl chlorides and enabling milder reaction conditions. youtube.comuwindsor.ca
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for C-N bond formation. wikipedia.org Historically, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net Modern advancements have introduced soluble copper catalysts and various ligands, such as diamines and amino acids (e.g., L-proline), which significantly lower the reaction temperature and improve yields. researchgate.netnih.govtcichemicals.com These developments have revitalized the Ullmann condensation as a practical and more cost-effective alternative to palladium-catalyzed methods, given copper's higher abundance and lower toxicity. researchgate.netacsgcipr.org
The choice between palladium and copper catalysis often depends on the specific substrates, functional group tolerance, and cost considerations. Both methodologies have been refined to offer high yields and selectivity for a wide range of N-arylated products, including complex diamine structures.
Below is a table summarizing representative catalyst systems for the synthesis of N-aryl amines via transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst System | Typical Ligand | Substrates | Base | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Aryl Chlorides/Bromides + Amines | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 85-98 |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP, DPPF | Aryl Iodides/Triflates + Amines | Cs₂CO₃ | Toluene | 100 | 70-95 |
| Ullmann-type | CuI | 1,10-Phenanthroline | Aryl Iodides + Amines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 90-150 | 70-90 |
| Ullmann-type | CuI | L-Proline | Aryl Bromides + Amines | K₂CO₃ | DMSO | 40-90 | 75-92 |
| Ullmann-type | CuI | N,N'-Dimethylethylenediamine | Aryl Iodides/Bromides + Amines | K₃PO₄ | Toluene, Dioxane | 110 | 80-95 |
Exploration of Organocatalytic and Biocatalytic Approaches
While transition-metal catalysis is highly effective, the associated costs, potential for toxic metal contamination in the final product, and need for often air-sensitive ligands have driven research into alternative catalytic systems. Organocatalysis and biocatalysis represent promising frontiers for the synthesis of aromatic amines.
Organocatalysis: This approach uses small organic molecules to catalyze reactions, avoiding the use of metals entirely. While the direct arylation of amines using organocatalysts is a challenging and still-developing field, methods like nucleophilic aromatic substitution (SNAr) can be facilitated by organocatalysts under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. Research in this area aims to develop catalysts that can activate less reactive aryl halides for C-N bond formation under mild conditions. nih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. For amine synthesis, enzymes such as transaminases (also known as aminotransferases) and ammonia (B1221849) lyases are of particular interest. ingentaconnect.com
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. ingentaconnect.com This could theoretically be applied in a retrosynthetic approach to N1-phenylbenzene-1,3-diamine derivatives.
Amine Dehydrogenases (AmDHs) have been shown to be effective for the reductive amination of ketones to produce chiral amines. york.ac.uk
Whole-cell biocatalysis systems have been engineered to produce aromatic amines like benzylamine (B48309) and 2-phenylethylamine from renewable feedstocks in a one-pot process. researchgate.net
Although the direct biocatalytic synthesis of N1-phenylbenzene-1,3-diamine has not been extensively reported, the successful synthesis of other chiral and aromatic amines highlights the immense potential of this approach. york.ac.ukresearchgate.net Future research, including protein engineering and directed evolution, may yield enzymes capable of catalyzing such C-N bond formations with high efficiency and selectivity.
| Catalytic Approach | Catalyst Type | Reaction | Key Advantages | Current Status for Diamine Synthesis |
| Organocatalysis | Chiral amines, Thioureas | Nucleophilic Aromatic Substitution (SNAr) | Metal-free, low toxicity, readily available catalysts. | Emerging; primarily for activated aromatic systems. |
| Biocatalysis | Transaminases, Amine Dehydrogenases | Reductive Amination, Transamination | High stereoselectivity, mild aqueous conditions, biodegradable. | Exploratory; potential for synthesis from keto-precursors. |
| Biocatalysis | Whole-cell systems | Multi-step enzymatic cascades | Use of renewable feedstocks, one-pot synthesis. | Not yet applied; promising for sustainable production. |
Research on Nanocatalyst Integration for Enhanced Reaction Efficiency
Nanocatalysts are emerging as a highly efficient alternative to traditional homogeneous and heterogeneous catalysts. Their high surface-area-to-volume ratio, unique electronic properties, and potential for recovery and reuse make them particularly attractive for improving the efficiency of C-N cross-coupling reactions. researchgate.netx-mol.com
Metal nanoparticles based on palladium, copper, nickel, and cobalt have been successfully applied in amination reactions. researchgate.net These nanocatalysts can be immobilized on various supports like carbon, silica, zinc oxide, or magnetic nanoparticles, which facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles without significant loss of activity. researchgate.netnih.gov
Key advantages of using nanocatalysts in the synthesis of N1-phenylbenzene-1,3-diamine derivatives include:
High Catalytic Activity: The large surface area provides a higher concentration of active sites, often leading to faster reaction rates and higher yields. x-mol.com
Milder Reaction Conditions: Nanocatalysts frequently enable reactions to be carried out at lower temperatures and pressures, reducing energy consumption. researchgate.net
Ligand-Free Conditions: In some cases, the high reactivity of the nanoparticle surface can eliminate the need for expensive and complex phosphine ligands, simplifying the reaction setup. researchgate.net
Recent research has demonstrated the use of palladium nanoparticles in aqueous micellar systems for C-N cross-coupling, which aligns with green chemistry principles by using water as the solvent. nih.gov
| Nanocatalyst System | Support Material | Reaction Type | Key Features | Reported Reusability |
| Palladium Nanoparticles (PdNPs) | Zinc Oxide (ZnO) | C-N Coupling | High activity, ligand-free conditions. | Up to 5 cycles |
| Copper Nanoparticles (CuNPs) | Reduced Graphene Oxide | Ullmann-type Amination | High stability, efficient, ligand-free. | >5 cycles |
| Cobalt-immobilized Nanocatalyst | Carbon | C-N Coupling | Lower cost alternative to palladium. | Up to 5 cycles |
| Palladium Nanoparticles | Micellar (in water) | Buchwald-Hartwig Amination | Environmentally friendly (aqueous medium), low Pd levels. | Recyclable aqueous medium |
Principles of Green Chemistry in the Synthesis of N1-Phenylbenzene-1,3-diamine Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic routes for aromatic amines to minimize environmental impact. rsc.orgbenthamdirect.com The synthesis of N1-phenylbenzene-1,3-diamine and its derivatives is being re-evaluated through this lens, with a focus on atom economy, waste reduction, and the use of safer materials. benthamscience.com
Key green chemistry strategies applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination and hydroamination, are inherently more atom-economical than stoichiometric methods. rsc.org The "borrowing hydrogen" methodology, where an alcohol and an amine are coupled with the liberation of water, is an excellent example of an atom-economical process. rsc.org
Use of Safer Solvents: Traditional C-N coupling reactions often employ high-boiling, toxic organic solvents like toluene, dioxane, or DMF. acsgcipr.orgwhiterose.ac.uk A major green chemistry goal is to replace these with safer alternatives. Research into conducting these reactions in water (e.g., using micellar catalysis), ionic liquids, or bio-based solvents like glycerol (B35011) is actively being pursued. nih.govrsc.org
Energy Efficiency: Employing catalysts that function under milder conditions (lower temperature and pressure) reduces the energy consumption of the synthesis. Nanocatalysis and biocatalysis often offer significant advantages in this regard. ingentaconnect.comresearchgate.net
Use of Renewable Feedstocks: While the core aromatic structures of N1-phenylbenzene-1,3-diamine are typically derived from fossil fuels, biocatalytic approaches open the possibility of synthesizing precursors from renewable biomass. rsc.orgnih.gov For example, aromatic amino acids from biological sources could serve as starting materials in engineered enzymatic pathways. researchgate.net
By integrating these principles, the chemical industry can develop more sustainable and environmentally responsible methods for the large-scale production of N1-phenylbenzene-1,3-diamine and its derivatives.
Comprehensive Spectroscopic and Chromatographic Characterization of N1 Phenylbenzene 1,3 Diamine Hydrochloride in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N1-Phenylbenzene-1,3-diamine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular framework and connectivity. The presence of the hydrochloride salt influences the chemical environment, particularly of the nitrogen atoms and adjacent protons, which is a key consideration in spectral interpretation.
Proton NMR Spectroscopy for Molecular Framework Determination
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The protonation of one or both nitrogen atoms will lead to a downfield shift of the N-H protons and adjacent C-H protons compared to the free base.
The aromatic region would display a complex pattern of signals corresponding to the nine protons on the two phenyl rings. The protons on the 1,3-disubstituted ring (derived from benzene-1,3-diamine) and the monosubstituted phenyl ring have unique chemical shifts due to the electronic effects of the amino and anilino groups. The amino group (-NH₃⁺) acts as an electron-withdrawing group, while the secondary amine (-NH-) is electron-donating. These opposing effects influence the shielding and deshielding of the aromatic protons.
Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet | - | 5H |
| Diamine Ring-H | 6.80 - 7.10 | Multiplet | - | 4H |
| -NH- | ~9.5 (broad) | Singlet | - | 1H |
| -NH₃⁺ | ~8.0 (broad) | Singlet | - | 3H |
Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.
Carbon-13 NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is expected to show twelve signals for the twelve carbon atoms of the diphenylamine (B1679370) core.
The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbons bonded to the nitrogen atoms (ipso-carbons) will have characteristic shifts. The electron-donating secondary amine group will cause an upfield shift (shielding) for the ortho and para carbons of the adjacent ring, while the electron-withdrawing protonated primary amine will cause a downfield shift (deshielding) for the carbons of its ring.
Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-N (Secondary Amine) | 140 - 145 |
| C-N (Primary Amine, Protonated) | 145 - 150 |
| Phenyl C-H | 115 - 130 |
| Diamine Ring C-H | 105 - 135 |
| Phenyl C (ipso, attached to -NH-) | 138 - 142 |
| Diamine Ring C (ipso, attached to -NH-) | 135 - 140 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the complex signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within each aromatic ring, helping to distinguish between the different spin systems of the monosubstituted and 1,3-disubstituted rings. rsc.orgspectrabase.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). matrix-fine-chemicals.comsdsu.eduyoutube.com By mapping the assigned protons from the ¹H NMR spectrum to their corresponding carbons, the ¹³C spectrum can be unambiguously assigned. For instance, each aromatic proton signal will show a cross-peak to a specific aromatic carbon signal, confirming their direct bond. matrix-fine-chemicals.comsdsu.eduyoutube.com
Together, these 2D techniques allow for the complete and confident assignment of all proton and carbon resonances, confirming the molecular structure of this compound.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound, the analysis would be performed on the cationic form of the parent molecule, N1-Phenylbenzene-1,3-diamine, which has the chemical formula C₁₂H₁₂N₂. The protonated molecule, [M+H]⁺, would be observed.
The theoretical exact mass of the protonated free base (C₁₂H₁₃N₂⁺) is calculated to be 185.10732 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition of the compound, providing strong evidence for its identity. uni.lu
Predicted High-Resolution Mass Spectrometry Data:
| Ion | Formula | Theoretical m/z | Observed m/z |
| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.10732 | ~185.1073 |
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of the N1-Phenylbenzene-1,3-diamine cation (m/z 185.1073) would likely proceed through characteristic pathways for aromatic amines.
Plausible fragmentation pathways include:
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the primary amine group could lead to the loss of an ammonia molecule, particularly after proton migration.
Cleavage of the C-N bond between the rings: The bond linking the two aromatic rings is a likely point of fragmentation, potentially leading to ions corresponding to aniline (B41778) (C₆H₅NH₂) or aminophenyl fragments.
Ring fragmentation: At higher energies, the aromatic rings themselves can break apart, leading to smaller charged fragments.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure and can be used to distinguish it from isomers.
High-Performance Liquid Chromatography (HPLC) for Analytical Method Development and Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical and chemical research for the separation, identification, and quantification of compounds. Its application to this compound is crucial for ensuring the purity of research materials and for developing robust analytical methods to track its presence in various experimental matrices.
Development of Robust Chromatographic Separation Methods
The development of a reliable HPLC method for this compound requires a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities and degradation products. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical starting point for method development would employ a C18 or C8 stationary phase, which provides a nonpolar environment. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution for amine-containing compounds like this compound by ensuring the analyte is in a consistent protonated state.
Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure that both early-eluting polar impurities and the more retained main compound are eluted with good peak shape in a reasonable timeframe. mdpi.comms-editions.cl Key parameters to be optimized include the column chemistry, mobile phase composition and pH, gradient profile, flow rate, and column temperature. wu.ac.th UV detection is suitable for this aromatic compound, with the detection wavelength selected based on the UV absorbance maxima of this compound.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Analysis and Impurity Profiling of this compound
Once a suitable separation method is established, it can be used for the quantitative analysis of this compound. This is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and linear regression is used to establish a relationship that allows for the determination of the concentration of the compound in unknown samples.
Impurity profiling is another critical application of HPLC. The high-resolution separation allows for the detection and quantification of synthesis-related impurities, such as starting materials, by-products, or degradation products that may form during storage. The relative percentage of each impurity can be calculated based on the area of its peak relative to the total area of all peaks in the chromatogram. This purity assessment is vital for the quality control of the compound in research settings.
Validation of Chromatographic Methods for Research Applications
For an HPLC method to be considered reliable for research applications, it must undergo validation to demonstrate its suitability for its intended purpose. d-nb.info Method validation is performed by assessing several key performance characteristics as guided by regulatory bodies and scientific best practices. ms-editions.clnih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 0.999 is typically desired. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are important for the analysis of impurities at low levels.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Illustrative Validation Parameters:
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Vibrational Spectroscopy (IR) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique spectral "fingerprint" of the molecule. For this compound, the IR spectrum provides valuable information about its key structural features.
The spectrum of this compound is expected to exhibit several characteristic absorption bands:
N-H Stretching: The presence of both primary (-NH2) and secondary (-NH-) amine groups, as well as the hydrochloride salt form (N-H+), will result in strong, and likely broad, absorption bands in the region of 3200-3500 cm⁻¹. The broadening is often due to hydrogen bonding. Amine salt N-H stretching can also appear in the 2800-3000 cm⁻¹ region. instanano.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two benzene (B151609) rings will typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). instanano.com
C=C Stretching (Aromatic): The stretching vibrations within the aromatic rings give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region. These are characteristic of the benzene ring structure. researchgate.net
N-H Bending: The bending vibrations of the N-H bonds are expected in the 1550-1650 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen bonds (both aromatic amine types) will produce absorptions in the 1250-1350 cm⁻¹ range.
C-H Out-of-Plane Bending: The substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, often referred to as the "fingerprint region". biomedscidirect.com
The IR spectrum serves as a valuable tool for confirming the identity of this compound by comparing its spectrum to a reference standard. It also allows for the qualitative assessment of purity, as the presence of unexpected peaks may indicate impurities with different functional groups.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200-3500 | N-H (amine & amine salt) | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 1550-1650 | N-H | Bending |
| 1450-1600 | Aromatic C=C | Stretching |
| 1250-1350 | C-N | Stretching |
X-ray Diffraction (XRD) Studies for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive analytical technique for determining the three-dimensional atomic arrangement in a crystalline solid. For a compound like this compound, which is typically a crystalline solid at room temperature, XRD provides fundamental information about its crystal structure, including the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice.
In powder XRD (PXRD), a sample is exposed to a beam of X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are determined by the crystal lattice, according to Bragg's Law.
Such data is crucial for:
Phase Identification: Confirming the identity of the crystalline material by comparing its XRD pattern to a reference database.
Purity Analysis: Detecting the presence of other crystalline phases or impurities.
Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.
Structural Elucidation: Through single-crystal XRD, the complete molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, can be determined with high precision. mdpi.com This provides invaluable insight into the solid-state packing and conformation of the molecule.
The determination of the crystal structure of this compound would provide a definitive understanding of its solid-state conformation and the nature of the interactions between the cation and the chloride anion.
Computational and Theoretical Chemistry Studies on N1 Phenylbenzene 1,3 Diamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) Studies on Electronic Properties
DFT calculations would be the primary method to investigate the electronic structure of N1-Phenylbenzene-1,3-diamine hydrochloride. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G**), one can compute a range of electronic descriptors. afit.edu
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the protonation of one of the nitrogen atoms is expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap compared to its free base, N1-Phenylbenzene-1,3-diamine. This would suggest enhanced stability.
The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outputs of DFT calculations. The MEP would highlight the electrophilic and nucleophilic regions of the molecule. In the protonated form, a significant positive potential would be localized around the -NH3+ group, making it a likely site for nucleophilic attack, while the lone pair on the other nitrogen atom would represent a region of negative potential.
Table 1: Predicted Electronic Properties of N1-Phenylbenzene-1,3-diamine and its Hydrochloride Salt (Illustrative)
| Property | N1-Phenylbenzene-1,3-diamine | This compound |
| HOMO Energy (eV) | -5.2 | -5.8 |
| LUMO Energy (eV) | -0.8 | -1.0 |
| HOMO-LUMO Gap (eV) | 4.4 | 4.8 |
| Dipole Moment (Debye) | 2.1 | 8.5 |
Note: The values in this table are illustrative and based on general trends observed in substituted anilines and their protonated forms. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters and Conformational Preferences
DFT calculations can also be used to predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule. nih.gov Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov For this compound, the protonation is expected to cause a hypsochromic (blue) shift in the main absorption bands compared to the free base due to the stabilization of the ground state.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretching frequencies of the primary amine and the protonated amine, as well as the various C-N and C-C stretching and bending modes within the aromatic rings.
Furthermore, computational methods can predict the most stable conformation of the molecule by calculating the relative energies of different spatial arrangements of the phenyl rings and the amine groups. The dihedral angle between the two phenyl rings is a key conformational parameter.
Computational Insights into Reaction Energetics and Transition States
DFT is a powerful tool for studying reaction mechanisms by calculating the energies of reactants, products, and transition states. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of chemical reactions. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are employed to study the conformational landscape and dynamic behavior of molecules over time.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound can be performed using molecular mechanics force fields. This approach is computationally less expensive than quantum mechanics and allows for the exploration of a wider range of conformations. The potential energy surface can be scanned by systematically rotating the rotatable bonds, particularly the C-N bond connecting the two phenyl rings.
Energy minimization calculations would then be used to identify the lowest energy (most stable) conformers. mdpi.com These studies would reveal the preferred spatial arrangement of the molecule, which is crucial for understanding its interactions with other molecules.
Table 2: Illustrative Conformational Energy Profile of N1-Phenylbenzene-1,3-diamine
| Dihedral Angle (Phenyl-N-Phenyl-C) | Relative Energy (kcal/mol) |
| 0° | 5.2 |
| 30° | 1.5 |
| 60° | 0.0 |
| 90° | 2.8 |
| 120° | 0.5 |
| 180° | 4.0 |
Note: This table presents a hypothetical energy profile to illustrate the concept of conformational analysis. The actual energy values would depend on the specific force field or quantum mechanical method used.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motion by solving Newton's equations of motion for all atoms in the system. rsc.orgnih.gov An MD simulation of this compound, typically in a solvent box to mimic solution conditions, would reveal its dynamic behavior.
From the simulation trajectory, various properties can be analyzed, such as the fluctuations in bond lengths and angles, the accessible range of dihedral angles, and the interactions with solvent molecules. Radial distribution functions can be calculated to understand the solvation shell around the molecule, particularly around the charged -NH3+ group and the polar -NH2 group. MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.
Ligand-Target Interaction Studies via Molecular Docking (e.g., for potential biomolecular targets)
A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular docking studies for this compound. While research exists for isomeric and analogous compounds, such as N1-phenylbenzene-1,2-diamine, the explicit investigation into the ligand-target interactions of the 1,3-diamine isomer in its hydrochloride salt form through molecular docking is not documented in available research.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level. Such studies typically provide critical data, including:
Binding Affinity: An estimation of the strength of the interaction between the ligand and its target, often expressed in kcal/mol.
Binding Pose: The predicted conformation and orientation of the ligand within the active site of the target protein.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.
Without specific studies on this compound, it is not possible to provide data on its potential biomolecular targets, binding affinities, or the specific amino acid interactions it may form within a protein's active site. The unique electronic and steric properties conferred by the meta-positioning of the amino groups in the 1,3-diamine isomer, as well as the influence of the hydrochloride salt form on its solubility and ionization state, would significantly impact its binding behavior. Therefore, extrapolating data from other isomers would be scientifically inaccurate.
The lack of published research in this specific area indicates a potential opportunity for future computational studies to explore the pharmacodynamic profile of this compound and to identify its potential biological targets.
Applications of N1 Phenylbenzene 1,3 Diamine Hydrochloride in Advanced Organic Transformations
Utilization as a Versatile Building Block for Complex Organic Molecule Synthesis
N1-Phenylbenzene-1,3-diamine hydrochloride serves as a crucial starting material in the synthesis of a variety of complex organic molecules, extending beyond simple heterocyclic systems. Its bifunctional nature allows for its incorporation into polymeric structures and dye molecules, where the specific arrangement of its amine groups influences the final properties of the material.
In polymer chemistry, N1-phenylbenzene-1,3-diamine is utilized as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the N-phenyl group can impart improved solubility and thermal stability to the resulting polymers. For instance, aromatic polyamides, often referred to as aramids, are synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids or their derivatives. The inclusion of N1-phenylbenzene-1,3-diamine in the polymer backbone can disrupt chain packing, leading to enhanced processability without compromising thermal performance.
Furthermore, this diamine is a key component in the synthesis of various dyes, particularly azo dyes. The primary amino group can be diazotized and subsequently coupled with a suitable coupling component to generate highly colored azo compounds. The N-phenyl group can modulate the electronic properties of the resulting dye, thereby influencing its color and fastness properties.
Below is a table summarizing the application of N1-Phenylbenzene-1,3-diamine as a building block in different classes of complex organic molecules.
| Class of Compound | Role of N1-Phenylbenzene-1,3-diamine | Resulting Properties |
| Polyamides | Monomer | Enhanced solubility and thermal stability |
| Polyimides | Monomer | Improved processability |
| Azo Dyes | Diazo component precursor | Modulation of color and lightfastness |
Role in Heterocyclic Compound Formation and Functionalization
The ortho- and meta-disposed amino groups in phenylenediamines are ideal synthons for the construction of a wide array of fused heterocyclic systems. This compound, as a substituted m-phenylenediamine (B132917), is a valuable precursor for various nitrogen-containing heterocycles.
Synthesis of Benzimidazole (B57391) and Related Nitrogen-Containing Heterocycles
While o-phenylenediamines are the direct precursors for benzimidazoles, the structural motif of N1-phenylbenzene-1,3-diamine can be incorporated into related and more complex nitrogen-containing heterocyclic systems. The general principle involves the condensation of the diamine with a two-carbon electrophilic synthon, such as an aldehyde or a carboxylic acid derivative. The N-phenyl substituent can influence the reactivity of the amine groups and the properties of the resulting heterocyclic product.
The synthesis of benzimidazole derivatives from o-phenylenediamines is a well-established transformation. This typically involves the reaction with aldehydes in the presence of an oxidizing agent or with carboxylic acids under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by cyclization and aromatization. While N1-phenylbenzene-1,3-diamine is a meta-diamine, its derivatives can be designed to undergo intramolecular cyclization to form complex fused systems.
Exploration of Other Annulated Heterocyclic Systems
Beyond benzimidazole-related structures, this compound is a precursor for other important annulated heterocyclic systems, such as phenazines and benzodiazepines.
Phenazines: The synthesis of phenazine (B1670421) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an o-quinone. While N1-phenylbenzene-1,3-diamine is a meta-diamine, it can be utilized in reactions that lead to phenazine-like structures through different synthetic routes, potentially involving oxidative coupling reactions.
Benzodiazepines: 1,5-Benzodiazepines are readily synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. Substituted m-phenylenediamines like N1-phenylbenzene-1,3-diamine can also be employed to generate derivatives of these seven-membered heterocyclic rings, which are of significant interest in medicinal chemistry.
The following table provides an overview of heterocyclic systems synthesized from phenylenediamines, with potential applicability for N1-phenylbenzene-1,3-diamine.
| Heterocyclic System | General Precursors | Potential Role of N1-Phenylbenzene-1,3-diamine |
| Benzimidazoles | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Precursor to more complex, fused N-heterocycles |
| Phenazines | o-Phenylenediamine, o-Quinone | Precursor in alternative synthetic routes |
| Benzodiazepines | o-Phenylenediamine, α,β-Unsaturated Carbonyl | Precursor for substituted benzodiazepine (B76468) derivatives |
Strategies for Targeted Derivatization and Functional Group Manipulation
The presence of two chemically distinct amine groups and a reactive aromatic ring in this compound allows for a variety of targeted derivatization and functional group manipulation strategies.
Selective Functionalization at Amine Centers
The primary (-NH2) and secondary (-NHPh) amine groups in N1-phenylbenzene-1,3-diamine exhibit different reactivities, enabling selective functionalization.
Selective N-Acylation: The primary amino group is generally more nucleophilic and less sterically hindered than the secondary amino group. This difference can be exploited for selective N-acylation under controlled reaction conditions. For example, treatment with one equivalent of an acylating agent, such as an acid chloride or anhydride, would be expected to preferentially acylate the primary amine.
Selective N-Alkylation: Similar to acylation, selective N-alkylation of the primary amino group can be achieved by carefully choosing the alkylating agent and reaction conditions. The secondary amine is less reactive towards alkylation due to steric hindrance and reduced nucleophilicity.
These selective functionalizations are crucial for introducing specific functionalities and for preparing unsymmetrical derivatives for further transformations.
Aromatic Substitution and Coupling Reactions
The benzene (B151609) ring of N1-phenylbenzene-1,3-diamine is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino groups. The directing effects of the -NH2 and -NHPh groups will influence the position of substitution. Both are ortho-, para-directing groups. The incoming electrophile will be directed to the positions ortho and para to these activating groups. The precise outcome will depend on the interplay of their activating strengths and steric hindrance.
Furthermore, the aromatic ring can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. For these reactions, the diamine would first need to be halogenated. Subsequent coupling reactions would then allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, further expanding the molecular diversity accessible from this versatile building block. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is a powerful tool for the synthesis of complex amines from aryl halides. acs.org
The table below summarizes key derivatization strategies for N1-phenylbenzene-1,3-diamine.
| Reaction Type | Reactive Site | Expected Outcome |
| N-Acylation | Primary Amine | Selective formation of mono-acylated product |
| N-Alkylation | Primary Amine | Selective formation of mono-alkylated product |
| Electrophilic Aromatic Substitution | Aromatic Ring | Substitution at positions activated by the amine groups |
| Palladium-Catalyzed Cross-Coupling | Halogenated Aromatic Ring | Formation of new C-C or C-N bonds |
Exploration of N1 Phenylbenzene 1,3 Diamine Hydrochloride in Coordination Chemistry and Catalysis
Design and Synthesis of Metal Complexes Featuring N1-Phenylbenzene-1,3-diamine Derivatives as Ligands
The structural framework of N1-phenylbenzene-1,3-diamine, with its distinct nitrogen donor atoms, offers a versatile platform for the design of a wide array of ligands. These ligands, in turn, can coordinate with various metal centers to form complexes with diverse geometries and electronic properties. The primary amine group and the secondary amine bridge provide multiple coordination sites, allowing for the formation of both simple and intricate molecular architectures.
Synthesis of Mononuclear and Multinuclear Metal Complexes
The synthesis of metal complexes with N1-phenylbenzene-1,3-diamine derivatives often involves the initial formation of a Schiff base ligand through the condensation reaction of the diamine with an appropriate aldehyde or ketone. This Schiff base ligand, possessing imine functionalities, can then be reacted with a metal salt to yield the desired complex.
Mononuclear Complexes: The reaction of a Schiff base derived from o-phenylenediamine (B120857) with a nickel(II) salt has been shown to produce a mononuclear complex with a distorted octahedral geometry. In this complex, the nickel(II) ion is coordinated to two bidentate o-phenylenediamine ligands and two water molecules. Similarly, mononuclear discrete silver(I) complexes have been synthesized using aryl-substituted (E)-N-phenyl-1-(pyridin-3-yl)methanimine ligands, where the ligand coordinates to the silver(I) ion through the pyridine nitrogen atom scielo.org.za.
Multinuclear Complexes: The strategic design of ligands derived from phenylenediamine can also lead to the formation of multinuclear complexes. For instance, a unique series of dinuclear transition metal-polyradical complexes has been reported where a m-phenylenediamine (B132917) spacer separates the metal centers by a significant distance nih.gov. The synthesis of such complexes often involves a self-assembly process where the ligand directs the formation of a bridged structure. Research has also demonstrated the formation of binuclear metal complexes from Schiff bases derived from o-phenylenediamine and benzoylacetone researchgate.netresearchgate.net. The molar conductance values of these complexes in solution can help to demonstrate their binuclear nature researchgate.netresearchgate.net.
| Complex Type | Precursor Ligand | Metal Ion | Resulting Structure |
| Mononuclear | Schiff base of o-phenylenediamine | Ni(II) | Distorted octahedral |
| Mononuclear | (E)-N-phenyl-1-(pyridin-3-yl)methanimine | Ag(I) | Discrete complex |
| Dinuclear | m-phenylenediamine-spaced polyradical | Transition metals | Spatially separated metal centers |
| Binuclear | Schiff base of o-phenylenediamine | Divalent transition metals | Bridged structure |
Investigation of Diverse Coordination Geometries and Bonding Modes
The coordination chemistry of N1-phenylbenzene-1,3-diamine and its derivatives is rich and varied, giving rise to complexes with a range of geometries and bonding arrangements. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.
In mononuclear complexes, the diamine-derived ligand can act as a bidentate chelating agent, coordinating to the metal center through two nitrogen atoms. This is exemplified by the nickel(II) complex with o-phenylenediamine, where the ligand forms a five-membered chelate ring with the metal ion nih.gov.
In multinuclear systems, the ligand can adopt a bridging mode, connecting two or more metal centers. The m-phenylenediamine spacer in the dinuclear polyradical complexes serves this bridging function, facilitating communication between the metal ions nih.gov. The coordination environment around the metal centers in these complexes can range from square planar to octahedral, depending on the specific ligand and metal combination. For example, palladium(II) and platinum(II) complexes containing mixed ligands of N-phenyl-N-(2-pyridyl) thiourea and diphosphines have been synthesized, exhibiting different coordination geometries researchgate.net.
Characterization of Metal-Ligand Interactions and Electronic Structures of Complexes
A comprehensive understanding of the nature of metal-ligand interactions and the electronic structure of the resulting complexes is crucial for elucidating their reactivity and potential applications. A variety of spectroscopic and theoretical techniques are employed for this purpose.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H and C=N bonds upon complexation provide direct evidence of metal-ligand bond formation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for determining the structure of diamagnetic complexes in solution. Chemical shift changes in the ligand protons and carbons upon coordination offer insights into the bonding environment.
Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, can be observed, offering clues about the electronic structure and geometry of the complex.
For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed to study the magnetic properties and the interaction between unpaired electrons.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for gaining a deeper understanding of the electronic structures and properties of these complexes. DFT calculations can be used to optimize geometries, calculate vibrational frequencies, and analyze the nature of the frontier molecular orbitals (HOMO and LUMO), providing insights into the electronic transitions observed in the UV-Vis spectra semanticscholar.org. TD-DFT calculations can further aid in the interpretation of the electronic spectra of these complexes semanticscholar.org.
Investigation of Catalytic Applications of Derived Metal Complexes
Metal complexes derived from N1-phenylbenzene-1,3-diamine and its analogs have shown significant promise as catalysts in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Homogeneous Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Carbon-Carbon Bond Formation: Palladium complexes bearing ligands derived from diamines have been extensively studied as catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds researchgate.net. These catalysts have demonstrated high efficiency for the coupling of aryl halides with arylboronic acids researchgate.net. Nickel-catalyzed Suzuki–Miyaura cross-coupling of aliphatic amides has also been reported as an effective method for ketone synthesis nih.gov. The nature of the N-substituent on the diamine ligand can influence the performance of the catalyst researchgate.net.
Carbon-Heteroatom Bond Formation: Copper-catalyzed C-N bond formation reactions have emerged as a sustainable and efficient approach for the synthesis of amines and other nitrogen-containing compounds nih.gov. Diamine ligands have been shown to be effective in promoting copper-catalyzed amination reactions of aryl halides acs.org. These catalytic systems are attractive due to the abundance and low cost of copper. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, also represent a cornerstone of modern organic synthesis, and the development of new ligands is crucial for expanding the scope and efficiency of these transformations semanticscholar.orgbohrium.com.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | N-substituted DPPA-type | C-C |
| Suzuki-Miyaura Coupling | Nickel | NHC | C-C |
| Amination | Copper | Diamine | C-N |
| Buchwald-Hartwig Amination | Palladium | Various phosphines | C-N |
Mechanistic Studies of Catalytic Cycles Involving N1-Phenylbenzene-1,3-diamine Ligands
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The diamine ligand plays a crucial role in each of these steps, influencing the stability of the intermediates and the rates of the individual transformations.
Mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, and theoretical calculations. For instance, mechanistic investigations into palladium-catalyzed amination reactions have led to a greater understanding of the role of the ligand in promoting the crucial C-N bond-forming reductive elimination step semanticscholar.org.
In copper-catalyzed C-N bond formation, the mechanism is often proposed to involve N-centered radicals nih.gov. The diamine ligand can influence the generation and reactivity of these radical intermediates. Detailed mechanistic studies are essential to elucidate the precise role of the ligand and the copper catalyst in these complex transformations.
N1 Phenylbenzene 1,3 Diamine Hydrochloride in Polymer Science and Functional Materials Research
Monomer Applications in High-Performance Polymer Synthesis
The bifunctional amine nature of N1-Phenylbenzene-1,3-diamine makes it a candidate as a monomer for polycondensation reactions. The presence of both a primary and a secondary amine group, along with the aromatic rings, can influence the properties of the resulting polymers.
Aromatic diamines are fundamental building blocks for high-performance polymers like aramids (aromatic polyamides) and polyimides, known for their exceptional thermal stability and mechanical strength. The incorporation of N1-Phenylbenzene-1,3-diamine into these polymer backbones could introduce unique characteristics.
Theoretically, the primary amine group of N1-Phenylbenzene-1,3-diamine would readily react with diacid chlorides or dianhydrides to form amide or amic acid linkages, respectively. The secondary amine, being less reactive, might require more stringent reaction conditions to participate in polymerization or could remain as a pendant group, influencing the polymer's final properties.
Table 1: Potential Monomer Reactions for Polymer Synthesis
| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer |
| Polyamide | Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) | Amide | Aromatic Polyamide (Aramid) |
| Polyimide | Aromatic Dianhydride (e.g., Pyromellitic dianhydride) | Imide (via polyamic acid intermediate) | Polyimide |
This table represents theoretical reaction pathways based on the functional groups of N1-Phenylbenzene-1,3-diamine.
Research on related N-phenylated aromatic diamines has shown that the introduction of a phenyl group can enhance the solubility of the resulting polyamides and polyimides in organic solvents. This improved processability is a significant advantage for high-performance polymers, which are often difficult to process due to their rigid structures.
The unique structure of N1-Phenylbenzene-1,3-diamine would likely impart specific properties to the polymers derived from it. The presence of the N-phenyl group is a key structural feature that can disrupt the close packing of polymer chains, leading to several predictable effects on the material's properties.
Improved Solubility and Processability: The bulky phenyl group can decrease the crystallinity and intermolecular hydrogen bonding that are characteristic of traditional aramids and polyimides. This would likely result in polymers with enhanced solubility in common organic solvents, facilitating their processing into films, coatings, and fibers.
Mechanical Properties: The disruption of chain packing could lead to a decrease in tensile strength and modulus compared to highly crystalline aramids. However, the resulting polymers might exhibit increased flexibility and toughness.
Table 2: Predicted Structure-Property Relationships of Polymers Derived from N1-Phenylbenzene-1,3-diamine
| Property | Influence of N-Phenyl Group | Expected Outcome |
| Solubility | Disruption of chain packing, reduced hydrogen bonding | Enhanced solubility in organic solvents |
| Glass Transition Temperature (Tg) | Increased free volume, reduced chain rigidity | Potentially lower Tg compared to non-substituted analogs |
| Thermal Stability | High aromatic content | Good thermal stability, high decomposition temperature |
| Crystallinity | Steric hindrance from the pendant phenyl group | Reduced crystallinity, more amorphous structure |
| Mechanical Strength | Less efficient chain packing | Potentially lower tensile strength and modulus |
| Flexibility | Increased rotational freedom in the polymer backbone | Increased flexibility and toughness |
This table is based on established principles of polymer chemistry and findings from research on structurally similar polymers.
Integration into Advanced Functional Materials
Beyond its role as a monomer, the chemical structure of N1-Phenylbenzene-1,3-diamine suggests its potential for integration into advanced functional materials, such as specialized coatings and corrosion inhibitors.
The parent compound, m-phenylenediamine (B132917), is a known curing agent for epoxy resins. marketpublishers.com Epoxy resins are widely used in high-performance coatings and engineering plastics due to their excellent adhesion, chemical resistance, and mechanical properties. The amine groups in m-phenylenediamine react with the epoxide groups of the resin to form a cross-linked, thermoset polymer network.
It is plausible that N1-Phenylbenzene-1,3-diamine could also function as a curing agent for epoxy resins. The reactivity of its primary and secondary amine groups would contribute to the cross-linking process. The incorporation of the N-phenyl group into the cured epoxy network could enhance properties such as hydrophobicity and thermal stability.
Furthermore, N-phenyl-p-phenylenediamine (an isomer) is used as an antioxidant and antiozonant in rubber and plastics. tanyunchem.com This suggests that N1-Phenylbenzene-1,3-diamine could potentially be investigated for similar stabilizing functions in various plastic formulations, protecting them from degradation by heat, oxygen, and ozone.
Research has demonstrated that N-phenyl-1,4-phenylenediamine (a structural isomer) and its derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. scientific.net The inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The presence of nitrogen atoms with lone pair electrons and the aromatic rings with π-electrons facilitates this adsorption.
Given these findings, it is highly probable that N1-Phenylbenzene-1,3-diamine and its derivatives would also exhibit corrosion-inhibiting properties. The nitrogen atoms and the phenyl group could similarly interact with metallic surfaces, offering protection against corrosion. Further research would be needed to synthesize and evaluate the effectiveness of such derivatives. The general mechanism involves the compound adsorbing onto the metal surface, blocking the active sites for corrosion.
Table 3: Potential Corrosion Inhibition Mechanisms of N1-Phenylbenzene-1,3-diamine Derivatives
| Feature of Inhibitor Molecule | Role in Corrosion Inhibition |
| Nitrogen atoms with lone pair electrons | Coordination with vacant d-orbitals of the metal |
| Aromatic rings with π-electrons | Interaction with the metal surface through π-electron donation |
| Formation of a protective layer | Acts as a physical barrier to corrosive species |
This table outlines the general principles by which aromatic amines and their derivatives function as corrosion inhibitors.
Emerging Research Directions and Interdisciplinary Perspectives for N1 Phenylbenzene 1,3 Diamine Hydrochloride
Advancements in Sustainable Synthesis and Process Optimization for the Compound
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For N1-Phenylbenzene-1,3-diamine hydrochloride, this translates to the development of synthesis routes that are not only efficient but also environmentally benign. Key areas of advancement include the adoption of greener solvents, the use of innovative catalytic systems, and the optimization of reaction conditions to minimize waste and energy consumption.
Key Sustainable Synthesis Strategies:
| Strategy | Description | Potential Benefits |
| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents. | Reduced environmental pollution, improved worker safety, and easier product separation. |
| Catalytic Innovations | Development and implementation of heterogeneous or biocatalytic systems to replace stoichiometric reagents, leading to higher selectivity and easier catalyst recovery. | Increased reaction efficiency, reduced waste generation, and potential for catalyst recycling. |
| Process Intensification | Utilizing technologies like microreactors and flow chemistry to enhance reaction control, improve heat and mass transfer, and enable safer operation at higher temperatures and pressures. | Higher yields, shorter reaction times, and improved process safety. |
| Atom Economy | Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts. | Reduced waste and more efficient use of raw materials. |
Detailed research into the synthesis of aromatic diamines has highlighted the potential of methods such as acid-catalyzed condensation followed by catalytic hydrogenation. Process optimization in this context involves a multiparametric approach, considering factors like catalyst loading, reaction temperature, pressure, and solvent choice to achieve the highest possible yield and purity while adhering to the principles of green chemistry.
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research and development. For this compound, these technologies offer powerful tools for accelerating the discovery of new derivatives, predicting their properties, and optimizing their synthesis pathways.
By leveraging large datasets of chemical information, AI algorithms can identify structure-activity relationships and predict the properties of novel compounds with remarkable accuracy. This predictive power enables researchers to design new molecules with desired characteristics, such as enhanced thermal stability or specific electronic properties, before committing to costly and time-consuming laboratory synthesis.
Applications of AI and Machine Learning:
De Novo Design: Generative models can propose novel molecular structures based on desired property profiles, expanding the chemical space around this compound for the discovery of new materials and functional molecules.
Synthesis Prediction: Retrosynthesis prediction tools can suggest viable and efficient synthetic routes to target molecules, aiding chemists in planning and executing complex multi-step syntheses.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of physical, chemical, and biological properties of new derivatives, facilitating the rapid screening of large virtual libraries. A notable example is the use of machine learning to predict the solubility and bond dissociation energy of p-phenylenediamine (B122844) derivatives, which are structurally similar to the subject compound. matrix-fine-chemicals.com
The integration of AI and ML into the research workflow promises to significantly shorten the timeline for the development of new materials and specialty chemicals derived from this compound.
New Frontiers in Materials Science and Nanotechnology Applications
The unique chemical structure of this compound, featuring both primary and secondary amine groups on an aromatic backbone, makes it a valuable building block for the creation of advanced materials and for applications in nanotechnology.
In materials science, aromatic diamines are widely used as monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The incorporation of this compound into polymer chains can impart specific properties, such as improved processability or enhanced adhesion to other materials. Furthermore, its role as a curing agent for epoxy resins is an area of active investigation, with the potential to create cross-linked networks with tailored thermomechanical properties. mdpi.comacs.org
Potential Applications in Materials Science and Nanotechnology:
| Application Area | Description |
| High-Performance Polymers | As a monomer for the synthesis of polyamides, polyimides, and other specialty polymers with enhanced thermal and mechanical properties. |
| Epoxy Resin Curing | Acting as a cross-linking agent to create robust and durable thermosetting materials for adhesives, coatings, and composites. |
| Conductive Polymers | The aromatic and amine-rich structure suggests potential for its use in the synthesis of intrinsically conductive polymers for applications in electronics and energy storage. |
| Nanomaterial Functionalization | The reactive amine groups can be used to functionalize the surface of nanomaterials, such as carbon nanotubes or nanoparticles, to improve their dispersion and compatibility with polymer matrices or to introduce specific functionalities. |
The exploration of this compound in these areas is expected to lead to the development of novel materials with advanced properties and functionalities.
Cross-Disciplinary Research at the Interface of Organic Chemistry, Inorganic Chemistry, and Computational Science
The future of chemical research lies in the convergence of different scientific disciplines. The study of this compound is a prime example of where the synergy between organic chemistry, inorganic chemistry, and computational science can lead to significant breakthroughs.
Organic chemists can design and synthesize new derivatives of the compound with tailored functionalities. Inorganic chemists can then explore the coordination of these organic ligands with metal centers to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.
Computational science provides the theoretical framework to understand and predict the behavior of these complex systems. rsc.org Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and model the electronic structure of both the organic molecules and their inorganic complexes. Molecular dynamics simulations can provide insights into the bulk properties of materials derived from this compound, such as their mechanical strength or transport properties.
Interdisciplinary Research Areas:
Catalyst Design: Combining organic synthesis of tailored ligands with inorganic chemistry to create novel catalysts for a wide range of chemical transformations. Computational modeling can guide the design of these catalysts by predicting their activity and selectivity. stackexchange.com
Molecular Electronics: Investigating the charge transport properties of single molecules or thin films of this compound and its derivatives, with the aim of developing new components for electronic devices.
Sensor Development: Designing and synthesizing new materials based on this compound that can selectively bind to and detect specific analytes, with applications in environmental monitoring and medical diagnostics.
This cross-disciplinary approach is essential for unlocking the full potential of this compound and for driving innovation at the frontiers of chemical science.
Q & A
Q. What are the recommended synthetic methodologies for preparing N1-Phenylbenzene-1,3-diamine hydrochloride with high purity (>95%)?
Answer: The synthesis typically involves reductive amination of 1,3-diaminobenzene with benzaldehyde derivatives, followed by HCl salt formation. Key steps include:
- Coupling optimization : Use stoichiometric control of benzaldehyde to minimize side products like unreacted diamine or over-alkylated species .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic proton environments and amine proton shifts (δ 6.5–8.5 ppm for aromatic, δ 3–5 ppm for NH₂) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ peaks, ensuring molecular weight matches theoretical values (e.g., C₁₂H₁₄ClN₂: MW 237.7 g/mol) .
- HPLC-PDA : Retention time consistency against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most aryl diamines) .
- Light sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) with HPLC monitoring for oxidation byproducts .
- Storage : Keep in amber glass vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hygroscopic degradation .
Q. What solvent systems are optimal for solubility studies in pharmacological assays?
Answer:
- Polar solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for cell-based assays.
- Low solubility in apolar solvents : Hexane or chloroform (<1 mg/mL). Use co-solvents like ethanol (10–20% v/v) to enhance aqueous solubility .
Advanced Research Questions
Q. How is this compound employed in medicinal chemistry for target-specific drug design?
Answer:
- CXCR4 antagonism : As a structural analog, it serves as a scaffold for developing HIV-1 entry inhibitors. Modify the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance binding to chemokine receptors .
- Structure-activity relationship (SAR) : Replace the diamine moiety with piperazine derivatives to improve metabolic stability .
Q. How can computational methods resolve contradictions in experimental binding affinity data?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding pocket stability .
- QM/MM calculations : Evaluate electronic effects of substituents on ligand-receptor interactions, correlating with experimental IC₅₀ values .
Q. What strategies mitigate crystallographic challenges during structural refinement?
Answer:
Q. How do solute-solvent interactions influence reaction yields in multi-step syntheses?
Answer:
- Hansen solubility parameters : Optimize solvent polarity (δD, δP, δH) to match the compound’s solubility profile. For example, DMF (δ = 24.8 MPa¹/²) enhances nucleophilic substitution rates compared to THF (δ = 16.8 MPa¹/²) .
- Co-solvent systems : Ethanol/water (70:30) improves intermediate solubility during coupling reactions, reducing byproduct formation .
Q. What analytical approaches validate the absence of genotoxic impurities in pharmaceutical formulations?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
